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Compound of Interest

Compound Name: 3-(4-Aminophenyl)propionic acid

Cat. No.: B1265867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-(4-
Aminophenyl)propionic acid (CAS No. 2393-17-1), a compound of interest in various

research and development applications. This document outlines its characteristic nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by

detailed experimental protocols.

Quantitative Spectral Data Summary
The following tables summarize the key quantitative data obtained from the spectral analysis of

3-(4-Aminophenyl)propionic acid.

Table 1: ¹H NMR Spectral Data
Solvent: DMSO-d₆ Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.0 (Broad) Singlet 1H
Carboxylic Acid (-

COOH)

6.86 Doublet 2H Aromatic (H-2, H-6)

6.48 Doublet 2H Aromatic (H-3, H-5)

4.85 (Broad) Singlet 2H Amine (-NH₂)

2.64 Triplet 2H -CH₂-Ar

2.42 Triplet 2H -CH₂-COOH

Note: The chemical shifts for the amine and carboxylic acid protons are broad and can vary

with concentration and temperature.

Table 2: ¹³C NMR Spectral Data
As of the latest search, publicly accessible, experimentally verified ¹³C NMR spectral data for 3-
(4-Aminophenyl)propionic acid could not be located in the referenced databases.

Table 3: Infrared (IR) Spectral Data
Sample Preparation: KBr Pellet/Nujol Mull
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3400 - 3200 Strong, Broad N-H stretch (Amine)

3300 - 2500 Very Broad O-H stretch (Carboxylic Acid)

~3000 Medium C-H stretch (Aromatic)

~2900 Medium C-H stretch (Aliphatic)

~1700 Strong C=O stretch (Carboxylic Acid)

~1600, ~1520 Strong
C=C stretch (Aromatic) & N-H

bend (Amine)

~1440 Medium C-H bend (Aliphatic)

~1230 Medium C-O stretch (Carboxylic Acid)

~820 Strong
para-disubstituted C-H bend

(Aromatic)

Table 4: Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI) at 75 eV

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

165 31.4 [M]⁺ (Molecular Ion)

106 100.0 [M - COOH - H₂]⁺

77 4.3 [C₆H₅]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of approximately 5-10 mg of 3-(4-Aminophenyl)propionic
acid is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is

transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz NMR spectrometer is used for the analysis.

¹H NMR Acquisition:

The spectrometer is tuned and the magnetic field is shimmed to achieve optimal

resolution.

A standard one-pulse sequence is used to acquire the proton spectrum.

Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-

2 seconds, and an acquisition time of 2-3 seconds.

Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the

spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual

solvent peak of DMSO-d₆ at 2.50 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of 3-(4-Aminophenyl)propionic acid is finely ground with ~100 mg

of dry potassium bromide (KBr) using an agate mortar and pestle.

The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is utilized for the analysis.

Data Acquisition:

A background spectrum of the empty sample compartment is recorded.

The KBr pellet is placed in the sample holder.
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The sample spectrum is recorded over a range of 4000-400 cm⁻¹.

Typically, 16 to 32 scans are averaged to obtain the final spectrum.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction: A small amount of the solid sample is introduced directly into the ion

source using a direct insertion probe.[1]

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is

used.[1]

Ionization: The sample is vaporized and bombarded with a beam of electrons with an energy

of 75 eV to induce ionization and fragmentation.[1]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Acquisition: The detector measures the abundance of each ion, and a mass spectrum

is generated by plotting ion intensity versus m/z.

Visualized Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid

organic compound like 3-(4-Aminophenyl)propionic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://m.chemicalbook.com/SpectrumEN_2393-17-1_13CNMR.htm
https://m.chemicalbook.com/SpectrumEN_2393-17-1_13CNMR.htm
https://m.chemicalbook.com/SpectrumEN_2393-17-1_13CNMR.htm
https://www.benchchem.com/product/b1265867?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Interpretation

Structure Elucidation

Solid Sample:
3-(4-Aminophenyl)propionic acid

NMR Spectroscopy
(¹H, ¹³C)

Infrared (IR)
Spectroscopy

Mass Spectrometry
(MS)

Chemical Shifts,
Coupling Constants,

Integration

Absorption Bands
(Functional Groups)

Molecular Ion Peak,
Fragmentation Pattern

Confirm Structure

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-(4-Aminophenyl)propionic
acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265867#3-4-aminophenyl-propionic-acid-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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